molecular formula C12H21BF2O5 B577581 2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1272412-65-3

2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B577581
CAS No.: 1272412-65-3
M. Wt: 294.102
InChI Key: IDWBUWZLOWIIFY-UHFFFAOYSA-N
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Description

2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C12H21BF2O5 and its molecular weight is 294.102. The purity is usually 95%.
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Biological Activity

2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1272412-65-3) is a compound with significant potential in various biological applications due to its unique chemical structure and properties. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H21BF2O5C_{12}H_{21}BF_2O_5 with a molecular weight of 294.10 g/mol. The compound features a dioxaborolane ring and difluorovinyl group that contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound may act by inhibiting specific enzyme pathways critical for cancer cell proliferation. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study involving a related dioxaborolane demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
Dioxaborolane AMCF-75.0
Dioxaborolane BMDA-MB-2317.3
Target CompoundMCF-7TBD

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Cyclooxygenase Inhibition : Similar compounds have been identified as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and cancer progression. This suggests that the target compound may also exhibit anti-inflammatory properties .

Synthesis and Applications

The synthesis of this compound involves several steps that include the formation of the dioxaborolane ring and the introduction of functional groups such as difluorovinyl and methoxyethoxy moieties. Its unique structure allows it to be utilized in various applications:

  • Optical Properties : The compound has been explored for its optical properties in the development of materials for photonic applications .
  • Electrochemical Applications : Research indicates potential use in electrochemical sensors due to its electron-rich nature .

Toxicological Profile

Understanding the toxicological aspects is crucial for evaluating the safety of this compound:

  • Toxicity Studies : Preliminary studies suggest low toxicity levels in mammalian cell lines; however, comprehensive toxicological assessments are necessary to establish safety profiles for therapeutic use .

Properties

IUPAC Name

2-[2,2-difluoro-1-(2-methoxyethoxymethoxy)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BF2O5/c1-11(2)12(3,4)20-13(19-11)9(10(14)15)18-8-17-7-6-16-5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWBUWZLOWIIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C(F)F)OCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BF2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735101
Record name 2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272412-65-3
Record name 2-[2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272412-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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